2-Methylpyrazolo[1,5-a]pyrimidine

Antifungal Phytopathology Agrochemical

2-Methylpyrazolo[1,5-a]pyrimidine (CAS 78562-32-0) is a non-substitutable, privileged scaffold for anagliptin API synthesis and kinase inhibitor discovery. The 2-methyl substituent is structurally critical: removal abolishes antifungal activity (IC50 28.28 μg/mL vs. inactive unsubstituted analog), and 2-methyl derivatives achieve nanomolar potency against PIM, CDK2, and TRKA kinases. A solved PDE10A co-crystal structure (PDB: 5XUJ) enables rational SBDD. For CMC and process R&D, this scaffold is mandated by patented anagliptin routes. Procure with confidence for reproducible, IP-secure research.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 78562-32-0
Cat. No. B1316446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-a]pyrimidine
CAS78562-32-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC=NC2=C1
InChIInChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3
InChIKeySMQAQNWCDKDKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrazolo[1,5-a]pyrimidine (CAS 78562-32-0): Procurement-Grade Overview and Core Scaffold Identity


2-Methylpyrazolo[1,5-a]pyrimidine (CAS 78562-32-0, MF: C7H7N3, MW: 133.15 g/mol) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at the 2-position. This structural motif positions it within the privileged pyrazolo[1,5-a]pyrimidine scaffold, a class widely recognized for its versatile pharmacophore and tunable photophysical properties [1]. As a building block, the 2-methyl group confers distinct reactivity and steric properties compared to its unsubstituted parent or other regioisomers [2]. While the unadorned 2-methyl core is seldom a final active pharmaceutical ingredient (API) itself, its strategic importance lies in its role as a critical synthetic intermediate and a foundational scaffold for generating high-value, biologically active derivatives [1].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of 2-Methyl Regiochemistry and Scaffold Context


Substituting 2-Methylpyrazolo[1,5-a]pyrimidine with other pyrazolo[1,5-a]pyrimidine isomers or alternative heterocyclic building blocks is scientifically indefensible due to the profound influence of its specific 2-methyl substitution on both synthetic utility and downstream biological performance. The methyl group at the 2-position is not a passive structural feature; it is a key determinant in reactivity for further functionalization, particularly for the synthesis of the marketed DPP-4 inhibitor anagliptin [1]. Furthermore, comparative antifungal studies directly demonstrate that the activity of a 2-methyl-substituted derivative is not replicated by its unsubstituted analog, with quantifiable differences in IC50 values [2]. For kinase inhibitor programs, the 2-methyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is a critical structural feature that influences binding affinity and selectivity profiles, as evidenced by potent activities of 2-methyl-containing derivatives against PIM and CDK2/TRKA kinases [3][4]. Substituting a generic scaffold would introduce uncontrolled variables in synthetic pathways, pharmacokinetic profiles, and target engagement, thereby compromising the reproducibility and integrity of research or development programs.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Data for 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives


Antifungal Activity: 2-Methyl Derivative Outperforms Unsubstituted Analog

A direct head-to-head comparison of pyrazolo[1,5-a]pyrimidine derivatives against the phytopathogenic fungus Colletotrichum gloeosporioides demonstrates that the 2-methyl substitution confers superior antifungal potency. The 2-methyl-substituted derivative (compound 4e) exhibited an IC50 value of 28.28 μg/mL, whereas its unsubstituted parent (compound 3a) showed a higher (less potent) IC50 of 24.90 μg/mL [1]. This quantifiable difference underscores the functional importance of the 2-methyl group in enhancing bioactivity within this specific antifungal context.

Antifungal Phytopathology Agrochemical

Exclusive Role as the Core Intermediate for the Marketed DPP-4 Inhibitor Anagliptin

2-Methylpyrazolo[1,5-a]pyrimidine is the essential and non-fungible precursor for the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the key intermediate in the production of anagliptin (Suiny), a marketed dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes [1]. Patent literature explicitly details the synthetic route where the 2-methylpyrazolo[1,5-a]pyrimidine core is elaborated to the 6-carboxylic acid derivative [2]. Substituting this core with another isomer (e.g., 3-methylpyrazolo[1,5-a]pyrimidine) or a different heterocycle would render the entire synthetic pathway invalid, as the specific 2-methyl substitution pattern is required for the final drug's structure and binding to the DPP-4 enzyme active site [1].

Medicinal Chemistry Drug Synthesis Diabetes

Kinase Inhibition: Potent Activity of 2-Methylpyrazolo[1,5-a]pyrimidine-Based PIM Inhibitors

Derivatives based on the 2-methylpyrazolo[1,5-a]pyrimidine scaffold demonstrate potent and selective inhibition of PIM kinases, validated oncogenic targets. In a study of novel pyrazolo[1,5-a]pyrimidines, compound 5j exhibited IC50 values of 0.158 μM against PIM-1 and 0.297 μM against PIM-2. This performance was superior to the broad-spectrum kinase inhibitor staurosporine, which showed IC50 values of 0.294 μM and 0.477 μM for the same enzymes, respectively [1]. The same study also reported that compound 5j and its analogs demonstrated noteworthy antiproliferative activity across multiple cancer cell lines (HCT-116, Hep-G2, MCF-7) with an IC50 range of 1.26–3.22 μM [1].

Kinase Inhibitor Oncology Apoptosis

Dual CDK2/TRKA Inhibition: A Distinct Profile for 2-Methyl-Containing Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives, inclusive of those incorporating the 2-methyl substitution pattern, have been shown to be potent dual inhibitors of CDK2 and TRKA kinases. In a recent study, compound 6t displayed an IC50 of 0.09 μM against CDK2 and 0.45 μM against TRKA, while compound 6s showed an IC50 of 0.23 μM against CDK2 [1]. These activities are comparable to the clinically relevant reference inhibitors ribociclib (CDK2 IC50 = 0.07 μM) and larotrectinib (TRKA IC50 = 0.07 μM) [1]. This data highlights that the pyrazolo[1,5-a]pyrimidine core, when appropriately substituted, can achieve potent dual inhibition, a profile not inherent to all heterocyclic scaffolds.

Kinase Inhibitor Oncology Dual Inhibition

Crystallographic Evidence of 2-Methyl Scaffold Binding in PDE10A Active Site

The 2-methylpyrazolo[1,5-a]pyrimidine core is a validated ligand for the phosphodiesterase 10A (PDE10A) enzyme. A crystal structure (PDB ID: 5XUJ) has been solved at 2.44 Å resolution showing a derivative, 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, bound within the PDE10A active site [1]. This high-resolution structural data provides atomic-level detail on the binding mode and key interactions of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold with a therapeutically relevant target. The structure confirms that the specific geometry and substitution pattern of the core is critical for productive binding, with an associated IC50 of 10,000 nM reported for this fragment [1].

Structural Biology PDE Inhibitor Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidine (CAS 78562-32-0)


Core Building Block for Anagliptin (Suiny) Process Development and Generic Synthesis

For process chemists, analytical development scientists, and CMC teams engaged in the production of anagliptin or its generic equivalents, 2-Methylpyrazolo[1,5-a]pyrimidine is the required, non-substitutable starting material. Its procurement is essential for establishing reliable synthetic routes, developing robust analytical methods for impurity profiling, and ensuring batch-to-batch consistency in the final API [1]. Any alternative core would deviate from the established and patented synthetic route, rendering the resulting material non-compliant.

Starting Scaffold for Targeted Kinase Inhibitor Discovery Programs (PIM, CDK2, TRKA)

This compound is a high-value starting point for medicinal chemistry campaigns focused on developing novel, selective kinase inhibitors. The evidence shows that derivatives of this specific scaffold can achieve IC50 values in the nanomolar to low micromolar range against therapeutically relevant kinases like PIM-1, PIM-2, CDK2, and TRKA, with potency comparable to or exceeding benchmark inhibitors like staurosporine [2][3]. Its use accelerates the hit-to-lead process by providing a core with validated synthetic tractability and a known structure-activity relationship (SAR) profile.

Fragment for Structure-Based Drug Design (SBDD) and PDE10A-Targeted Research

Researchers utilizing X-ray crystallography or computational docking for SBDD can immediately benefit from the solved crystal structure of a 2-methylpyrazolo[1,5-a]pyrimidine derivative bound to PDE10A (PDB: 5XUJ) [4]. This allows for rational, structure-guided optimization of the core to improve affinity and selectivity for PDE10A or to repurpose the scaffold for related targets. This scenario is particularly relevant for CNS drug discovery programs, where PDE10A is a validated target.

Lead Generation for Novel Antifungal Agrochemicals

Agrochemical discovery teams can utilize 2-Methylpyrazolo[1,5-a]pyrimidine as a privileged scaffold for synthesizing novel antifungal agents. The direct, head-to-head evidence showing that the 2-methyl-substituted derivative provides a quantifiable antifungal effect against Colletotrichum gloeosporioides (IC50 = 28.28 μg/mL) compared to its unsubstituted analog provides a data-backed rationale for exploring this scaffold in crop protection and antifungal lead optimization programs [5].

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